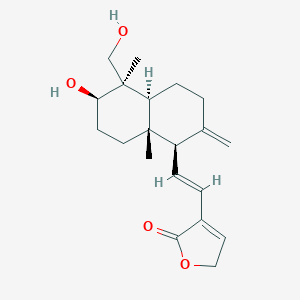
Mafosfamide cyclohexylamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mafosfamide cyclohexylamine salt is a chemical compound that is used in scientific research for its unique properties. It is a derivative of ifosfamide, which is a chemotherapy drug used to treat various types of cancer. Mafosfamide cyclohexylamine salt is synthesized from ifosfamide and has been found to have several advantages over its parent compound.
Mecanismo De Acción
The mechanism of action of mafosfamide cyclohexylamine salt is similar to that of ifosfamide. It works by forming a highly reactive intermediate that can alkylate DNA and other cellular components. This leads to the inhibition of DNA synthesis and cell division, ultimately resulting in cell death.
Efectos Bioquímicos Y Fisiológicos
Mafosfamide cyclohexylamine salt has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy. It has also been found to have immunosuppressive effects, which could be useful in treating autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mafosfamide cyclohexylamine salt has several advantages over ifosfamide in lab experiments. It is more stable and less volatile than ifosfamide, which makes it easier to handle and store. It is also less toxic than ifosfamide, which reduces the risk of exposure to lab personnel. However, mafosfamide cyclohexylamine salt is less water-soluble than ifosfamide, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are several future directions for research on mafosfamide cyclohexylamine salt. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Another area of interest is its immunosuppressive effects, which could be useful in treating autoimmune diseases. Additionally, research could focus on developing new derivatives of mafosfamide cyclohexylamine salt with improved properties and efficacy.
Conclusion:
In conclusion, mafosfamide cyclohexylamine salt is a chemical compound that has several unique properties that make it useful in scientific research. It is synthesized from ifosfamide and has been found to have several advantages over its parent compound. It is a potent DNA alkylating agent and has been extensively used in studying the effects of DNA damage on cells and tissues. It has several biochemical and physiological effects and has potential applications in cancer therapy and autoimmune disease treatment. Further research is needed to fully understand its mechanisms of action and to develop new derivatives with improved properties.
Métodos De Síntesis
Mafosfamide cyclohexylamine salt is synthesized by reacting ifosfamide with cyclohexylamine. The reaction takes place in the presence of a catalyst, usually a strong acid such as hydrochloric acid. The resulting product is then purified by recrystallization and characterized by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Mafosfamide cyclohexylamine salt has been extensively used in scientific research for its unique properties. It has been found to be a potent DNA alkylating agent, which means that it can modify the structure of DNA by adding alkyl groups to it. This property makes it useful in studying the effects of DNA damage on cells and tissues.
Propiedades
Número CAS |
84210-80-0 |
|---|---|
Nombre del producto |
Mafosfamide cyclohexylamine salt |
Fórmula molecular |
C15H32Cl2N3O5PS2 |
Peso molecular |
500.4 g/mol |
Nombre IUPAC |
2-[[(2S,4R)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;cyclohexanamine |
InChI |
InChI=1S/C9H19Cl2N2O5PS2.C6H13N/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17;7-6-4-2-1-3-5-6/h9H,1-8H2,(H,12,14)(H,15,16,17);6H,1-5,7H2/t9-,19+;/m1./s1 |
Clave InChI |
AJOJXYODECALSX-BCPQDLGFSA-N |
SMILES isomérico |
C1CCC(CC1)N.C1CO[P@@](=O)(N[C@@H]1SCCS(=O)(=O)O)N(CCCl)CCCl |
SMILES |
C1CCC(CC1)N.C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl |
SMILES canónico |
C1CCC(CC1)N.C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl |
Apariencia |
white cristalline powder |
melting_point |
145-147°C |
Otros números CAS |
84210-80-0 |
Pureza |
99% |
Números CAS relacionados |
88746-71-8; 84210-80-0 |
Solubilidad |
160mg/ml in water, >160 mg/ml in DMSO |
Sinónimos |
Asta Z 7557 Asta-Z-7557 D17272 mafosfamide-cyclohexylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



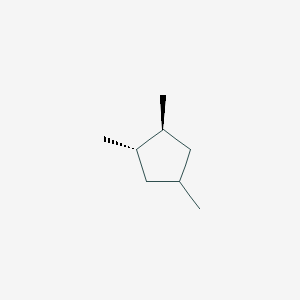
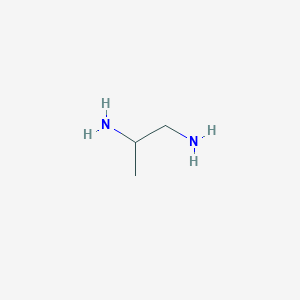
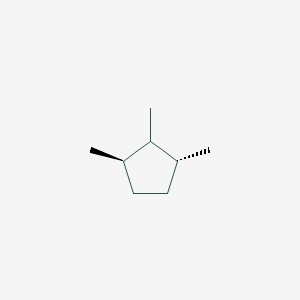
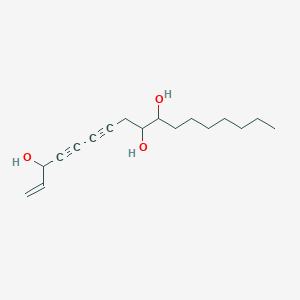
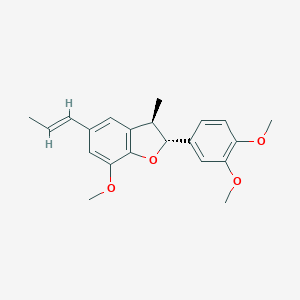
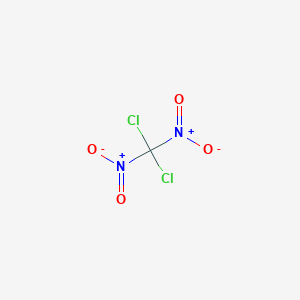

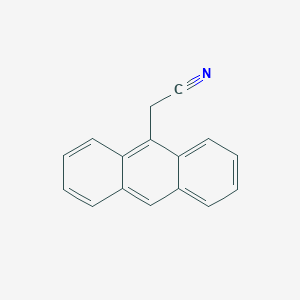
![(E)-10-[6-[12-[5-[9-[6-[(E)-10-[6-[4-[6-[(3E,5E,12E)-21-[6-[(E)-5-[7-[2-[5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide](/img/structure/B31420.png)
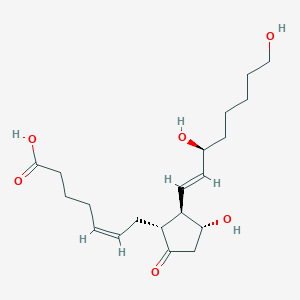
![(13aS)-13,13a-Dihydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline-11,1](/img/structure/B31425.png)
![3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid](/img/structure/B31426.png)
![5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline](/img/structure/B31427.png)
